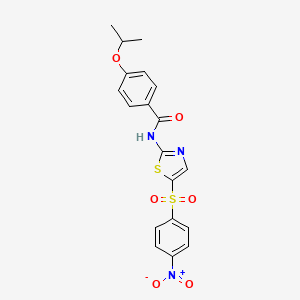![molecular formula C19H20N4O2S B2738245 3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921859-64-5](/img/structure/B2738245.png)
3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized using a variety of methods. For instance, ionic liquids have been reported as a solvent and catalyst for the regioselective synthesis of 1,2,3-triazoles . The use of ionic liquids as nontoxic benign solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
Triazoles exhibit high densities and remarkable thermal stabilities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Aplicaciones Científicas De Investigación
Angiotensin II Antagonists
One study outlines the synthesis and evaluation of a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles as potent angiotensin II (AII) antagonists. These compounds, particularly those with benzylthio groups at C5, demonstrated significant potency, indicating their potential in designing drugs to block the AII pressor response, a key factor in hypertension management (Ashton et al., 1993).
Antioxidant Additives for Lubricating Oils
Another research avenue explores functionalized imidazoles and 1,2,4-triazoles as antioxidant additives for industrial lubricating oils. This study highlights how specific structural modifications, like the introduction of thiobenzyl groups, can influence the antioxidant properties of these compounds, potentially contributing to the development of more efficient and stable lubricating formulations (Ashry et al., 2014).
Antiviral Activity
Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives demonstrates their inhibitory effects on the replication of ortho- and paramyxoviruses. These findings suggest the importance of benzyl and thio structural units in conferring selective biological activity against specific viruses, offering a pathway for the development of targeted antiviral agents (Golankiewicz et al., 1995).
Transannulation Reactions
A study on the transannulation of 1-sulfonyl-1,2,3-triazoles with heterocumulenes via Rh(II)-catalyzed reactions presents a novel method for converting 1,2,3-triazole cores into other heterocycles like imidazolones and thiazoles. This research underscores the versatility of triazole derivatives in synthetic chemistry, enabling the creation of diverse heterocyclic structures (Chuprakov et al., 2013).
Mecanismo De Acción
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Safety and Hazards
The safety and hazards of triazoles can vary depending on the specific compound. For example, thermal decomposition and safety assessment of 3,3′-dinitrimino-5,5′-bis (1H-1,2,4-triazole) were investigated by thermogravimetry–derivative thermogravimetry–differential scanning calorimetry (TG-DTG-DSC), differential thermal analysis (DTA), and accelerating rate calorimetry (ARC) .
Propiedades
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-24-16-10-14(11-17(12-16)25-2)13-26-19-21-20-18-22(8-9-23(18)19)15-6-4-3-5-7-15/h3-7,10-12H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZABOUXUVPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2738166.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2738167.png)



![N-(2,6-difluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2738172.png)

![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)